molecular formula C20H22N2O5S B2800796 diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 328540-77-8

diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2800796
CAS RN: 328540-77-8
M. Wt: 402.47
InChI Key: IKOGWMHZPQSXBQ-UHFFFAOYSA-N
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Description

The compound is a derivative of thieno[2,3-c]pyridine . Thieno[2,3-c]pyridines are a type of heterocyclic compound that have a wide range of biological activities and are important in medicinal chemistry .


Synthesis Analysis

While specific synthesis information for the requested compound was not found, similar compounds such as ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate have been synthesized using microwave irradiation from (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6 dicarboxylate, a related compound, has been used as a starting material for the synthesis of novel heterocyclic systems like pyrido[4',3':4,5]thieno[2,3-d]pyrimidine and related derivatives. These compounds have potential applications in medicinal chemistry and drug design due to their unique structural features (Ahmed, 2002).

Development of New Azolopyrido-Derivatives

The compound has also been instrumental in the development of new azolopyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidines, showcasing its utility in expanding the scope of organic synthesis and providing new scaffolds for pharmacological exploration (Ahmed, 2002).

Creation of Fused Polyheterocyclic Systems

Research has demonstrated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems using related compounds, highlighting the versatility of diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate in creating diverse chemical entities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Exploration in Crystallography and Spectroscopy

The compound and its derivatives have been characterized using various techniques like X-ray crystallography, FTIR, and NMR spectroscopy, contributing to the understanding of molecular structures and bonding in complex organic compounds (Çolak, Karayel, Buldurun, & Turan, 2021).

Anticholinesterase Activity

Certain derivatives of the compound have been investigated for their anticholinesterase activity, suggesting potential applications in treating diseases like Alzheimer's (Pietsch, Nieger, & Gütschow, 2007).

Mechanism of Action

Target of Action

The primary target of this compound is Tyrosine-protein phosphatase non-receptor type 1 . This enzyme plays a crucial role in numerous cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation.

Mode of Action

This interaction could lead to changes in the enzyme’s activity, which could have downstream effects on various cellular processes .

Biochemical Pathways

The compound’s interaction with its target enzyme could affect various biochemical pathways. These pathways could include those involved in cell growth, differentiation, and the mitotic cycle . The downstream effects of these changes could have significant impacts on cellular function and overall health.

Pharmacokinetics

These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action depend on a variety of factors, including the nature of its interaction with its target, the specific biochemical pathways affected, and the overall health status of the individual. Given the target enzyme’s role in cellular processes, potential effects could include changes in cell growth and differentiation .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target. Additionally, individual factors such as age, sex, genetics, and health status can also influence the compound’s efficacy .

properties

IUPAC Name

diethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5S/c1-3-26-19(24)16-14-10-11-22(20(25)27-4-2)12-15(14)28-18(16)21-17(23)13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOGWMHZPQSXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

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